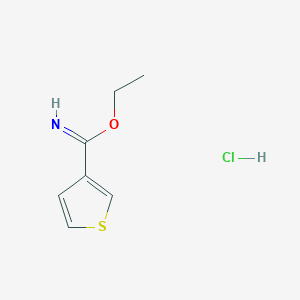
thiophene-3-carboximidic acid ethyl ester; hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
thiophene-3-carboximidic acid ethyl ester; hydrochloride is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene-3-carboximidic acid ethyl ester; hydrochloride typically involves the reaction of 3-thiophenecarboxylic acid with ethylamine in the presence of a dehydrating agent. The resulting imidic acid ester is then treated with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and anhydrous conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
thiophene-3-carboximidic acid ethyl ester; hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse thiophene derivatives .
Scientific Research Applications
thiophene-3-carboximidic acid ethyl ester; hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of thiophene-3-carboximidic acid ethyl ester; hydrochloride involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Thiophenecarboxylic acid: A precursor in the synthesis of various thiophene derivatives.
2-Bromo-3-thiophenecarboxylic acid: Used in similar synthetic applications.
3-Methyl-2-thiophenecarboxylic acid: Another thiophene derivative with distinct properties.
Uniqueness
thiophene-3-carboximidic acid ethyl ester; hydrochloride is unique due to its specific imidic acid ester structure, which imparts distinct reactivity and potential biological activities compared to other thiophene derivatives .
Properties
CAS No. |
54610-58-1 |
|---|---|
Molecular Formula |
C7H10ClNOS |
Molecular Weight |
191.68 g/mol |
IUPAC Name |
ethyl thiophene-3-carboximidate;hydrochloride |
InChI |
InChI=1S/C7H9NOS.ClH/c1-2-9-7(8)6-3-4-10-5-6;/h3-5,8H,2H2,1H3;1H |
InChI Key |
NNZHBDYYCPSZQI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1=CSC=C1.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
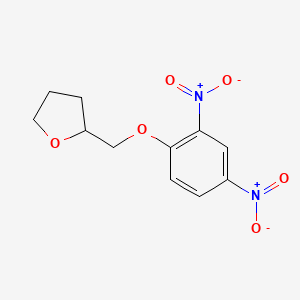
![N-[(2-nitrophenyl)sulfonyl]leucine](/img/structure/B8684638.png)
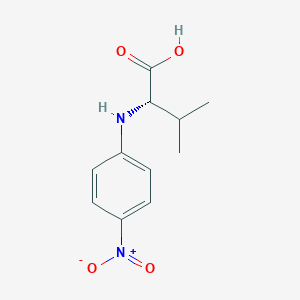
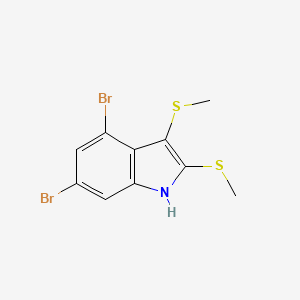

![3-[(1-Methylcyclohexyl)amino]propane-1-sulfonic acid](/img/structure/B8684670.png)
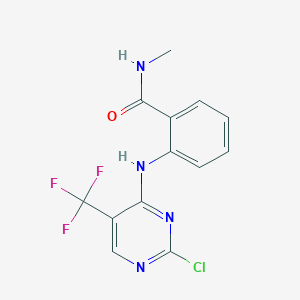
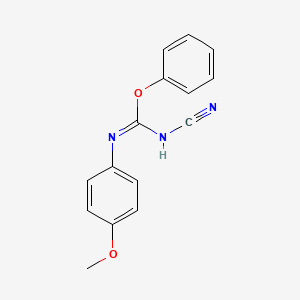
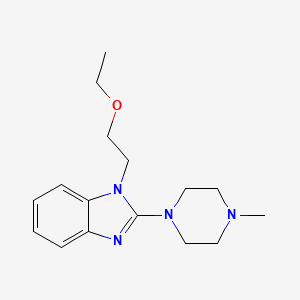
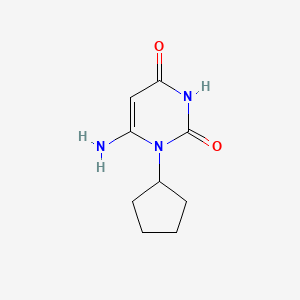
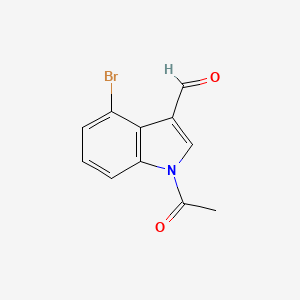
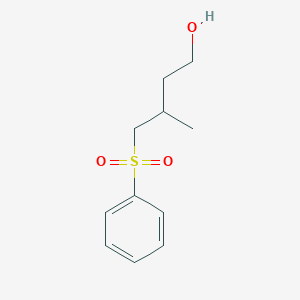
![Amino(6,6-difluorobicyclo[3.1.0]hex-3-yl)acetic acid](/img/structure/B8684733.png)
![N-[3-(3,4-Dimethoxyphenyl)-5-methyl-1H-pyrazol-4-yl]benzamide](/img/structure/B8684738.png)
